4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine
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Overview
Description
4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of reagents such as chlorine gas, fluorine gas, and trifluoromethylating agents under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine may involve large-scale chlorination and fluorination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine involves its interactions with molecular targets, such as enzymes and receptors. The compound can bind to specific active sites, leading to the inhibition or activation of biological pathways. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine include:
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
This compound is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5HClF4N2 |
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Molecular Weight |
200.52 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF4N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H |
InChI Key |
ASMBTOCTDAKFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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